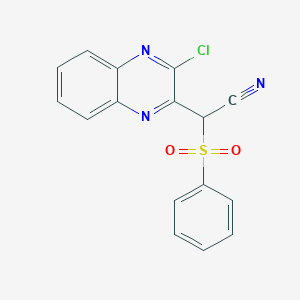

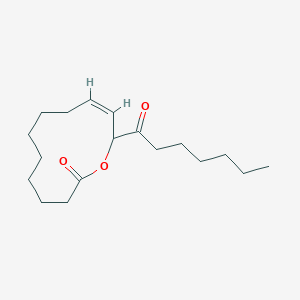

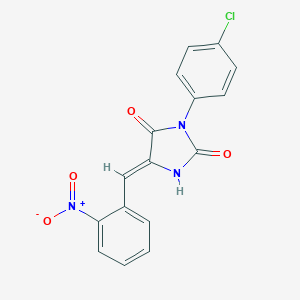

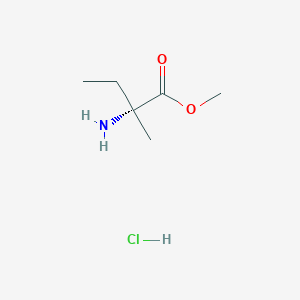

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride

货号 B038857

CAS 编号:

118725-00-1

分子量: 167.63 g/mol

InChI 键: HVPPPARGXDTDEY-FYZOBXCZSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride” is a chemical compound that is used as a specific substrate of amino acid transport system A in studies on amino acid transport systems . It is also known as "Methyl α-aminoisobutyrate hydrochloride" .

Synthesis Analysis

Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group adjacent to an ether group . The ester is polar but has no hydrogen atom attached directly to an oxygen atom .Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .Physical And Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .科学研究应用

1. Opto-Electronic Applications

- Application Summary: Glycine Methyl Ester Hydrochloride (GMEHCl) is used in opto-electronic applications. It is grown as an optical bulk single crystal using solvent evaporation .

- Methods of Application: The crystal is grown using solvent evaporation. It crystallizes with the space group P21/c in a monoclinic system, confirmed by single crystal X-ray diffraction .

- Results or Outcomes: The optical characteristics were evaluated using UV-Vis-NIR analysis, with an optical bandgap of 5.10 eV, and the cut-off wavelength was 230 nm. The material reveals great structural perfection, supporting the suitability of the produced crystal for the emission of blue fluorescence .

2. Synthesis of Amino Acid Methyl Esters

- Application Summary: Amino acid methyl esters, including “®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride”, are important intermediates in organic synthesis. They have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials .

- Methods of Application: Amino acid (0.1 mol) is taken in a round bottom flask. Freshly distilled chlorotrimethylsilane (0.2 mol) is added slowly and stirred with a magnetic stirrer. Then methanol (100 mL) is added and the resulting solution or suspension is stirred at room temperature .

- Results or Outcomes: This method is compatible with natural amino acids, but also with other aromatic and aliphatic amino acids. It provides easy operation, mild reaction conditions, simple workup, and good to excellent yields .

3. Nonlinear Optical Properties

- Application Summary: Glycine Methyl Ester Hydrochloride (GMEHCl) has been studied for its third-order nonlinear optical properties .

- Methods of Application: The nonlinear optical properties of GMEHCl were determined using the Z-scan approach .

- Results or Outcomes: The third-order nonlinear properties β, n2, and χ(3) of GMEHCl were determined to be 1.37×10−4 cm/W, 3.37×10−9 cm2/W, and 3.56×10−6 esu, respectively . This result indicates that the crystal may have uses in various nonlinear optical (NLO) and photonic device configurations .

4. Fmoc-Protected Amino Ester Synthesis

- Application Summary: The C-terminus carboxylic acid of amino acids, such as “®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride”, often needs to be protected, typically as a methyl ester, for modifications .

- Methods of Application: The standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups .

- Results or Outcomes: The use of Fmoc-protected amino esters allows for more controlled conditions during the synthesis process .

属性

IUPAC Name |

methyl (2R)-2-amino-2-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPPPARGXDTDEY-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C)(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)

![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)